
N-(3-chloro-4-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide, commonly known as "CF3" is a synthetic chemical compound that has been extensively studied for its potential applications in various fields of scientific research. CF3 is a derivative of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and belongs to the class of compounds known as aryloxyalkanoic acids.
Wirkmechanismus
The mechanism of action of CF3 is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. CF3 has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins, as well as enzymes involved in the metabolism of fatty acids.
Biochemical and Physiological Effects:
CF3 has been shown to have a variety of biochemical and physiological effects. In animal studies, CF3 has been shown to cause changes in liver enzyme activity and to induce oxidative stress. CF3 has also been shown to cause changes in the expression of genes involved in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
CF3 has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. CF3 is also relatively inexpensive compared to other compounds with similar properties. However, CF3 has some limitations for use in laboratory experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. CF3 also has limited stability under certain conditions, which can make it difficult to store and handle.
Zukünftige Richtungen
There are several future directions for research on CF3. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of CF3 and the identification of specific cellular targets. Additionally, further research is needed to fully understand the biochemical and physiological effects of CF3 and its potential applications in medicine and other fields of scientific research.
Wissenschaftliche Forschungsanwendungen
CF3 has been extensively studied for its potential applications in various fields of scientific research, including agriculture, medicine, and environmental science. In agriculture, CF3 has been shown to have herbicidal activity against a wide range of weeds, including resistant species. CF3 has also been studied for its potential use as a plant growth regulator.
In medicine, CF3 has been investigated for its potential use in the treatment of various diseases, including cancer and inflammation. CF3 has been shown to inhibit the growth of cancer cells in vitro and in vivo and has been suggested as a potential chemotherapeutic agent. CF3 has also been studied for its anti-inflammatory properties, with some studies suggesting that it may be effective in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3FNO2/c1-8(22-14-5-2-9(16)6-12(14)18)15(21)20-10-3-4-13(19)11(17)7-10/h2-8H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEXAZXQNCMCDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)Cl)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3973134.png)
![1-[1-(phenylacetyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973145.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3973147.png)
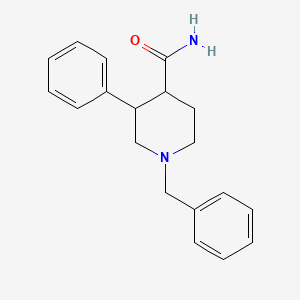
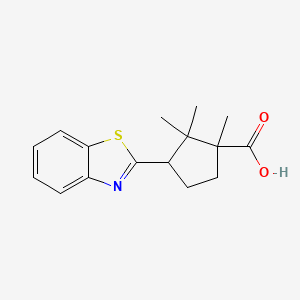
![N-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B3973159.png)

![1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3973173.png)
![N-[2-(1H-indol-3-yl)-1-methylethyl]benzamide](/img/structure/B3973175.png)
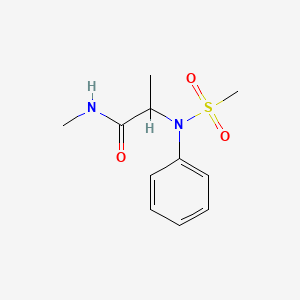
![N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3973191.png)
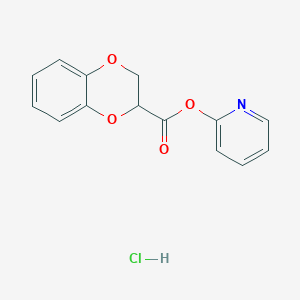
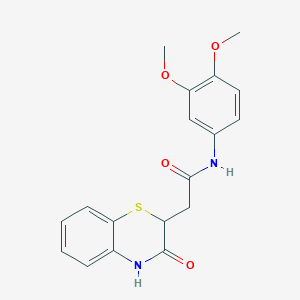
![2-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}nicotinic acid](/img/structure/B3973220.png)